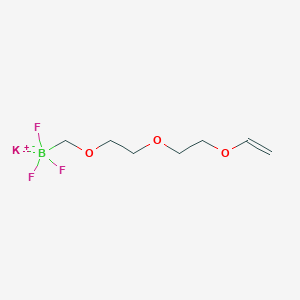
(4-Isopropylcyclohexyl)methylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Isopropylcyclohexyl)methylboronic acid is an organoboron compound with the molecular formula C10H21BO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a hydroxyl group and a carbon atom. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropylcyclohexyl)methylboronic acid typically involves the hydroboration of an appropriate alkene followed by oxidation. One common method is the hydroboration of 4-isopropylcyclohexene with borane (BH3) or a borane complex, such as borane-tetrahydrofuran (BH3-THF). The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield the desired boronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
(4-Isopropylcyclohexyl)methylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base (e.g., NaOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in the Suzuki-Miyaura reaction.
Major Products
Oxidation: Borate esters or boronic anhydrides.
Reduction: Borane or boronate esters.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学研究应用
Chemistry
In chemistry, (4-Isopropylcyclohexyl)methylboronic acid is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to synthesize biaryl compounds. These reactions are crucial in the development of pharmaceuticals, agrochemicals, and organic materials.
Biology
In biological research, boronic acids, including this compound, are used as enzyme inhibitors. They can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
Medicine
In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to inhibit proteasomes, which are targets in cancer therapy. Additionally, boronic acids are used in the design of boron neutron capture therapy (BNCT) agents for cancer treatment.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the production of high-performance materials.
作用机制
The mechanism by which (4-Isopropylcyclohexyl)methylboronic acid exerts its effects involves the formation of covalent bonds with target molecules. In enzyme inhibition, the boronic acid group interacts with active site residues, forming reversible covalent bonds that inhibit enzyme activity. In cross-coupling reactions, the boronic acid group participates in the formation of carbon-carbon bonds through palladium-catalyzed mechanisms.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Cyclohexylboronic acid
Uniqueness
(4-Isopropylcyclohexyl)methylboronic acid is unique due to its specific structural features, such as the isopropyl group and cyclohexyl ring, which confer distinct steric and electronic properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various applications.
By comparing this compound with similar compounds, its unique reactivity and potential for specific applications can be better understood, highlighting its importance in scientific research and industrial processes.
属性
IUPAC Name |
(4-propan-2-ylcyclohexyl)methylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO2/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h8-10,12-13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCNOXWNZGUDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1CCC(CC1)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
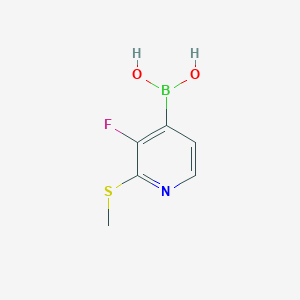

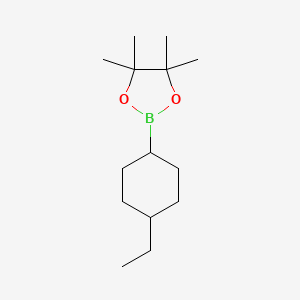

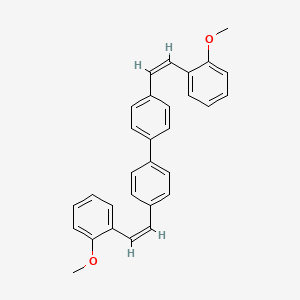
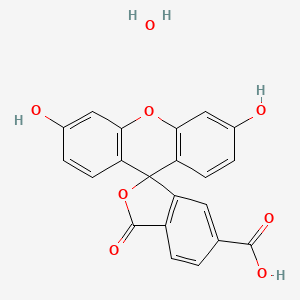

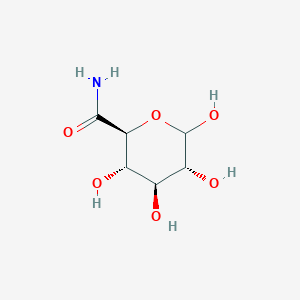

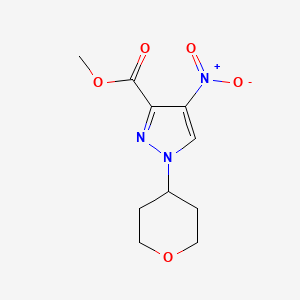
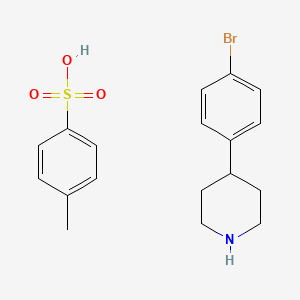
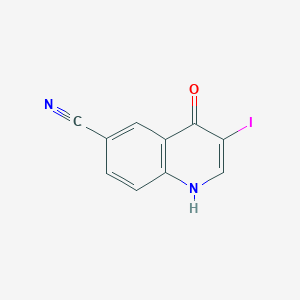
![[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester](/img/structure/B8005075.png)
